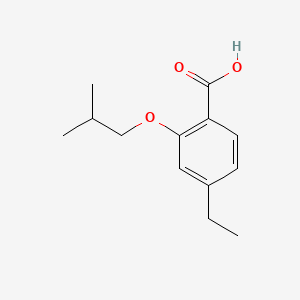

4-Ethyl-2-isobutoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-10-5-6-11(13(14)15)12(7-10)16-8-9(2)3/h5-7,9H,4,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMKBKMDYJPHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethyl 2 Isobutoxybenzoic Acid and Its Structural Analogues

Strategies for the Construction of the Benzoic Acid Core with Alkoxy Substitutions

The foundational step in synthesizing 4-ethyl-2-isobutoxybenzoic acid involves the construction of a benzoic acid ring bearing an alkoxy substituent. This is typically achieved through methods that allow for precise control over the placement of the substituents.

Etherification Reactions for Isobutoxy Moiety Incorporation

The Williamson ether synthesis is a primary and versatile method for introducing the isobutoxy group onto a phenolic precursor. numberanalytics.comfrancis-press.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of synthesizing this compound, a suitable starting material would be a 4-ethyl-2-hydroxybenzoic acid derivative. nih.gov The hydroxyl group is deprotonated using a base, and the resulting phenoxide reacts with an isobutyl halide (e.g., isobutyl bromide) to form the desired ether linkage.

The choice of base and solvent is critical for the success of the Williamson ether synthesis. numberanalytics.com Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective in generating the phenoxide. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they solvate the cation, enhancing the nucleophilicity of the alkoxide and leading to higher yields. numberanalytics.com For instance, reactions can be carried out using NaH in DMF or KOtBu in DMSO. numberanalytics.com Solvent-free conditions, using a solid base like potassium carbonate, have also been reported as an efficient and environmentally friendly alternative for the etherification of phenols. researchgate.net

| Base | Solvent | Typical Yield (%) |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 85 |

| Potassium tert-Butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | 90 |

| Sodium Hydroxide (NaOH) | Water | 40 |

This table illustrates the impact of base and solvent choice on the yield of Williamson ether synthesis. Data compiled from various sources. numberanalytics.com

Approaches for Regioselective Introduction of the Ethyl Group

The introduction of the ethyl group at the C4 position of the benzoic acid ring requires regioselective control. The directing effects of the existing substituents on the aromatic ring play a crucial role. An alkoxy group, such as the isobutoxy group, is an ortho-, para-director, activating the ring towards electrophilic substitution. youtube.com Therefore, if the isobutoxy group is introduced first, subsequent electrophilic substitution reactions would preferentially occur at the ortho and para positions.

Friedel-Crafts alkylation is a common method for introducing alkyl groups onto an aromatic ring. However, it is often associated with issues like polysubstitution and carbocation rearrangements. A more controlled approach involves the Friedel-Crafts acylation followed by reduction. For example, acylation of 2-isobutoxybenzoic acid with acetyl chloride would introduce an acetyl group, which can then be reduced to an ethyl group. This two-step process avoids the rearrangement issues associated with direct alkylation.

Alternatively, the ethyl group can be introduced prior to the formation of the benzoic acid functionality. For instance, starting with a para-substituted ethylbenzene (B125841) derivative, the carboxylic acid group can be introduced via oxidation of another functional group.

Functional Group Interconversions on the Aromatic Ring System

Functional group interconversions are essential for modifying the synthesized aromatic core to achieve the final target molecule or its analogs. ub.edufiveable.menumberanalytics.com These transformations can involve the carboxylic acid group or the alkyl and alkoxy side chains.

Substitution Reactions at the Carboxylic Acid Position

The carboxylic acid group of this compound can undergo various transformations. For example, it can be converted to an ester through Fischer esterification with an alcohol in the presence of an acid catalyst. solubilityofthings.com Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride provides a highly reactive intermediate that can be readily converted to amides, esters, and other carboxylic acid derivatives.

| Reagent | Product |

| Alcohol (R'OH), Acid Catalyst | Ester (RCOOR') |

| Thionyl Chloride (SOCl₂) | Acid Chloride (RCOCl) |

| Amine (R'NH₂) (from acid chloride) | Amide (RCONHR') |

This table summarizes common functional group interconversions of the carboxylic acid moiety.

Modifications of Alkyl and Alkoxy Side Chains

The alkyl and alkoxy side chains can also be modified. The benzylic position of the ethyl group is susceptible to oxidation under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), which would convert the ethyl group back to a carboxylic acid. libretexts.orglibretexts.orgunizin.orgopenstax.org This highlights the importance of the order of synthetic steps. Halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS), providing a handle for further functionalization. openstax.org

The isobutoxy group is generally stable, but under harsh acidic conditions, ether cleavage can occur.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the Williamson ether synthesis step, factors such as reaction temperature and the nature of the leaving group on the isobutyl halide can significantly impact the reaction rate and efficiency. numberanalytics.commasterorganicchemistry.com Primary alkyl halides, like isobutyl bromide, are preferred to minimize competing elimination reactions. masterorganicchemistry.com

In electrophilic substitution reactions for introducing the ethyl group, the choice of catalyst and reaction temperature can influence regioselectivity and prevent side reactions. For functional group interconversions, mild reaction conditions are often necessary to avoid unintended transformations of other functional groups on the molecule. The use of modern catalytic systems and methodologies, such as microwave-assisted synthesis, can sometimes lead to shorter reaction times and improved yields. ed.gov

Catalytic Systems in Alkoxybenzoic Acid Synthesis

The synthesis of alkoxybenzoic acids, particularly through the Williamson ether synthesis, can be significantly influenced by the choice of catalyst. While the reaction can proceed with a strong base alone, catalytic systems are often employed to enhance reaction rates and yields, especially when dealing with less reactive substrates or to improve selectivity.

Metal-Based Catalysts: For certain etherifications, particularly with hindered phenols, more specialized catalytic systems may be employed. While not always necessary for simple alkoxybenzoic acids, copper-based catalysts have been shown to be effective in the synthesis of hindered ethers. nih.gov For instance, a Cu(I) catalytic system can facilitate the coupling of α-bromo carbonyl compounds with alcohols and phenols at ambient temperature. nih.gov In some cases, silver salts like silver oxide (Ag₂O) can be used to activate the alkyl halide, making the departure of the leaving group more facile. byjus.com

Base Catalysis in Williamson Ether Synthesis: The formation of the phenoxide from the starting phenol (B47542) is a critical step and is achieved by using a suitable base. Common bases include potassium hydroxide, sodium hydroxide, and various carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). wikipedia.orgbyjus.com The choice of base can influence the regioselectivity of the alkylation in dihydroxybenzoic acids. For example, cesium bicarbonate (CsHCO₃) has been shown to mediate the regioselective alkylation of the 4-hydroxy group in 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones, which are structurally related to the precursors of the target molecule. nih.gov

The following table summarizes catalytic systems relevant to the synthesis of alkoxybenzoic acids:

| Catalyst Type | Example(s) | Role in Synthesis | Relevant Findings |

| Phase-Transfer Catalyst | Tetrabutylammonium (B224687) bromide, 18-crown-6 | Facilitates transfer of alkoxide between phases. | Increases solubility of the alkoxide and allows for milder reaction conditions. wikipedia.orgyoutube.com |

| Silver Salts | Silver Oxide (Ag₂O) | Activates the alkyl halide. | Helps the leaving group depart, particularly in challenging cases. byjus.com |

| Copper(I) Salts | CuBr·SMe₂ | Catalyzes the formation of hindered ethers. | Effective for coupling with α-bromo carbonyl compounds at room temperature. nih.gov |

| Inorganic Bases | K₂CO₃, Cs₂CO₃, CsHCO₃ | Deprotonates the phenolic hydroxyl group. | The choice of base can control regioselectivity in polyhydroxylated precursors. nih.gov |

Solvent Effects and Temperature Regimes in Synthetic Pathways

The choice of solvent and the reaction temperature are critical parameters that significantly impact the outcome of the synthesis of this compound and its analogues. These factors influence reaction rates, yields, and the prevalence of side reactions.

Solvent Selection: For the Williamson ether synthesis, polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity. Commonly used solvents include:

Acetonitrile (CH₃CN): A common solvent for Sₙ2 reactions, including the Williamson ether synthesis. wikipedia.orgchemistrytalk.org

N,N-Dimethylformamide (DMF): Another frequently used polar aprotic solvent that effectively dissolves both the phenoxide salt and the alkyl halide. wikipedia.org

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can accelerate the rate of Sₙ2 reactions. masterorganicchemistry.comlibretexts.org

Tetrahydrofuran (THF): A less polar aprotic solvent, often used with strong bases like sodium hydride for the in situ formation of the alkoxide. masterorganicchemistry.com

Protic solvents, such as alcohols, can also be used, and in some cases, the alcohol corresponding to the alkoxide (isobutanol in this case) can serve as the solvent. However, protic solvents can solvate the nucleophile through hydrogen bonding, which may decrease its reactivity and slow down the reaction. wikipedia.org

Temperature Regimes: The Williamson ether synthesis is typically conducted at elevated temperatures to ensure a reasonable reaction rate. A general temperature range for this reaction is between 50 °C and 100 °C. wikipedia.orgbyjus.com The optimal temperature will depend on the specific reactants and solvent used. Higher temperatures can lead to side reactions, such as the elimination of the alkyl halide, particularly if it is secondary or sterically hindered. Since isobutyl bromide is a primary alkyl halide, elimination is less of a concern compared to more hindered halides. wikipedia.org

The following table outlines the effects of different solvents and temperature ranges on the synthesis:

| Solvent | Type | Effect on Reaction | Typical Temperature Range (°C) |

| Acetonitrile | Polar Aprotic | Favors Sₙ2 reaction by solvating the cation. | 50-82 (boiling point) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good solvent for both reactants, promotes Sₙ2. | 50-100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly polar, can significantly increase reaction rate. | 50-100 |

| Tetrahydrofuran (THF) | Aprotic | Often used with strong bases like NaH. | 50-66 (boiling point) |

| Isobutanol | Protic | Can be used as solvent, but may slow the reaction. | 50-108 (boiling point) |

Purification Techniques for this compound and Intermediates

The purification of the final product, this compound, and its synthetic intermediates is crucial to obtain a compound of high purity. A combination of techniques is often employed, taking advantage of the chemical properties of the target molecule and any impurities present.

Purification of Intermediates:

4-Ethyl-2-hydroxybenzoic acid: This key intermediate, being a carboxylic acid, can be purified by recrystallization from a suitable solvent. Common solvents for recrystallizing aromatic carboxylic acids include aqueous ethanol (B145695) or toluene. orgsyn.org Acid-base extraction is another effective method. The crude acid can be dissolved in an aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt. Neutral organic impurities can then be removed by extraction with an organic solvent. The aqueous layer is then acidified to precipitate the purified carboxylic acid, which can be collected by filtration.

Unreacted Phenols and Alkyl Halides: After the etherification step, any unreacted phenolic starting material can be removed by extraction with an aqueous base. The excess alkyl halide, being a neutral and relatively volatile compound, can often be removed by distillation or evaporation under reduced pressure.

Purification of the Final Product (this compound):

Recrystallization: This is a primary method for purifying the final solid product. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A good solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, allowing for the formation of pure crystals upon cooling.

Chromatography: If recrystallization does not provide sufficient purity, column chromatography can be employed. Silica gel is a common stationary phase for the purification of moderately polar organic compounds like aromatic carboxylic acids. google.com A solvent system (eluent) of appropriate polarity is chosen to separate the desired product from any remaining impurities.

Acid-Base Extraction: Similar to the purification of the intermediate, the final product can be purified by taking advantage of its acidic carboxylic acid group. Dissolving the crude product in an aqueous base, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the pure acid by adding a strong acid is a highly effective technique.

The following table summarizes common purification techniques:

| Technique | Description | Application |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Primary purification method for the solid final product and intermediates. |

| Acid-Base Extraction | Separating acidic or basic compounds from neutral ones by changing their solubility in aqueous and organic phases through pH adjustment. | Effective for removing neutral impurities from the carboxylic acid product and intermediates. |

| Column Chromatography | Separating components of a mixture based on their differential adsorption onto a stationary phase as they are carried through by a mobile phase. | Used for difficult separations or to achieve very high purity. google.com |

| Distillation/Evaporation | Separating compounds based on differences in their boiling points. | Useful for removing volatile impurities and solvents. |

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 4 Ethyl 2 Isobutoxybenzoic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, a complete structural assignment of 4-Ethyl-2-isobutoxybenzoic acid can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The predicted spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the ethyl group, the isobutoxy group, and the carboxylic acid proton.

The carboxylic acid proton is expected to appear as a broad singlet far downfield, typically above 10 ppm, due to its acidic nature. The aromatic region will show a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The proton at position 3 (H-3) is expected to be a doublet, coupled to H-5. The proton at position 5 (H-5) will appear as a doublet of doublets, coupled to both H-3 and H-6. The proton at H-6 will be a doublet, coupled to H-5.

The ethyl group at position 4 will present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃). The isobutoxy group at position 2 will show a doublet for the methylene protons (-OCH₂-) coupled to the methine proton, a multiplet (nonet) for the methine proton (-CH-), and a doublet for the two equivalent methyl protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | s (broad) | - |

| Aromatic H-6 | ~7.8-8.0 | d | ~8.0 |

| Aromatic H-5 | ~7.0-7.2 | dd | ~8.0, 2.0 |

| Aromatic H-3 | ~6.9-7.1 | d | ~2.0 |

| Isobutoxy (-OCH₂-) | ~3.8-4.0 | d | ~6.5 |

| Ethyl (-CH₂-) | ~2.6-2.8 | q | ~7.6 |

| Isobutoxy (-CH-) | ~2.0-2.2 | m (nonet) | ~6.7 |

| Ethyl (-CH₃) | ~1.2-1.4 | t | ~7.6 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, 13 distinct signals are expected. The chemical shifts are influenced by the nature of the substituents on the aromatic ring. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons attached to the electron-withdrawing carboxyl group and the electron-donating isobutoxy group will have characteristic shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COOH) | ~170-175 |

| Aromatic C-2 (-O) | ~158-162 |

| Aromatic C-4 (-CH₂CH₃) | ~145-150 |

| Aromatic C-6 | ~132-135 |

| Aromatic C-5 | ~122-125 |

| Aromatic C-1 | ~118-121 |

| Aromatic C-3 | ~113-116 |

| Isobutoxy (-OCH₂) | ~75-78 |

| Ethyl (-CH₂) | ~28-30 |

| Isobutoxy (-CH-) | ~27-29 |

| Isobutoxy (2 x -CH₃) | ~19-21 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, key COSY correlations would be observed between:

The aromatic protons H-5 and H-6, and between H-5 and H-3.

The methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

The methylene (-OCH₂-), methine (-CH-), and methyl (-CH₃) protons within the isobutoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the unambiguous assignment of each carbon that bears protons. For example, the proton signal at ~2.7 ppm would correlate with the carbon signal at ~29 ppm, confirming their assignment to the ethyl -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for piecing together the molecular skeleton by showing long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduresearchgate.net Key HMBC correlations for confirming the substitution pattern would include:

Correlation from the ethyl -CH₂- protons to the aromatic carbons C-3, C-5, and C-4.

Correlation from the isobutoxy -OCH₂- protons to the aromatic carbon C-2 and the isobutoxy methine carbon.

Correlations from the aromatic proton H-6 to the carbonyl carbon (-COOH) and to C-2 and C-4, confirming the positions of the substituents relative to each other.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For this compound, the molecular formula is C₁₃H₁₈O₃.

Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₃ |

| Calculated Monoisotopic Mass | 222.1256 g/mol |

| Expected [M+H]⁺ Ion | 223.1329 |

The experimental observation of an ion with a mass corresponding to one of these predicted values, within a very small margin of error (typically < 5 ppm), would provide strong evidence for the proposed molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent tool for assessing the purity of a sample and identifying the compound based on its mass spectrum. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z 222. The fragmentation pattern is predictable based on the structure of similar benzoic acid derivatives. libretexts.org

Key fragmentation pathways would likely include:

Loss of the isobutoxy group: A significant fragmentation would be the cleavage of the ether bond, leading to the loss of a C₄H₉O• radical or a C₄H₈ molecule, resulting in prominent fragment ions.

Loss of the isobutyl group: A characteristic peak at m/z 166 would result from the loss of the isobutyl radical (•C₄H₉), corresponding to the 4-ethyl-2-hydroxybenzoic acid cation.

Decarboxylation: Loss of the carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) from the molecular ion or subsequent fragment ions.

Benzylic cleavage: Cleavage of the ethyl group to lose a methyl radical (•CH₃, 15 Da) is also possible, leading to a fragment at m/z 207. A prominent peak for the 4-carboxy-phenylethyl cation at m/z 149 is also expected.

Analysis of the resulting mass spectrum provides a molecular fingerprint that confirms the identity of the compound. For an analogue, 4-ethylbenzoic acid, major peaks are observed at m/z 150 (molecular ion), 135 (loss of methyl), and 105. nih.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its carboxylic acid, ether, and aromatic functionalities.

The most prominent features in the IR spectrum would arise from the carboxylic acid group. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org Superimposed on this broad O-H band, the C-H stretching vibrations of the ethyl and isobutoxy groups are expected to appear between 2850 and 3000 cm⁻¹. libretexts.org

A strong and sharp absorption peak, characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid, is predicted to be observed around 1700-1725 cm⁻¹. libretexts.org The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

The presence of the isobutoxy group would be confirmed by the C-O-C stretching vibrations. The asymmetric C-O-C stretch of an aryl alkyl ether typically appears as a strong band in the range of 1200-1275 cm⁻¹, while the symmetric stretch is found at a lower frequency, around 1000-1075 cm⁻¹.

The aromatic nature of the compound will be evident from several absorptions. The C-H stretching vibrations of the aromatic ring are generally observed just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically give rise to a series of sharp bands in the region of 1450-1600 cm⁻¹. Furthermore, the substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).

The IR spectral data for a closely related compound, 4-ethylbenzoic acid, provides a valuable reference. nist.govnih.govchemicalbook.com Its spectrum shows the characteristic broad O-H stretch and the strong C=O stretch of the carboxylic acid, as well as peaks corresponding to the ethyl group and the p-substituted aromatic ring. The addition of the 2-isobutoxy group in this compound would introduce the characteristic C-O-C ether absorptions.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 | Broad, Strong |

| Alkyl C-H | C-H stretch | 2850-3000 | Medium to Strong |

| Aromatic C-H | C-H stretch | ~3050 | Medium to Weak |

| Carbonyl (C=O) | C=O stretch | 1700-1725 | Strong, Sharp |

| Aromatic C=C | C=C stretch | 1450-1600 | Medium to Weak, Sharp |

| Ether (C-O-C) | Asymmetric C-O-C stretch | 1200-1275 | Strong |

| Ether (C-O-C) | Symmetric C-O-C stretch | 1000-1075 | Medium |

| Aromatic C-H | Out-of-plane C-H bend | 800-900 | Strong |

X-ray Crystallographic Analysis of this compound and Related Structures for Solid-State Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, the solid-state conformation can be reliably predicted based on extensive studies of analogous alkoxybenzoic acids. researchgate.netrsc.orgacs.org

A recurring and dominant structural motif in the crystal structures of benzoic acids is the formation of centrosymmetric hydrogen-bonded dimers. researchgate.netrsc.org It is highly probable that this compound will also crystallize in this dimeric form. In this arrangement, the carboxylic acid groups of two molecules interact via a pair of strong O-H···O hydrogen bonds, creating a stable eight-membered ring.

The crystal packing of these dimers will be governed by van der Waals interactions between the aromatic rings and the aliphatic side chains. In many alkoxybenzoic acids, a layered structure is observed where the aromatic cores of the dimers stack together, and the aliphatic chains of adjacent layers interdigitate. researchgate.net The length and branching of the alkoxy chain can significantly influence the packing efficiency and the resulting crystal lattice parameters.

Table 2: Predicted Crystallographic Parameters and Interactions for this compound

| Parameter/Interaction | Predicted Feature |

| Primary Supramolecular Synthon | Centrosymmetric hydrogen-bonded dimer |

| Hydrogen Bonding | O-H···O interactions between carboxylic acid groups |

| Molecular Conformation | Elongated, relatively planar dimer with extended ethyl and isobutoxy groups |

| Crystal Packing | Layered structure with segregation of aromatic and aliphatic regions |

| Intermolecular Interactions | Van der Waals forces between aromatic rings (π-π stacking) and between aliphatic chains |

Mechanistic Investigations and Reaction Pathway Analysis in the Synthesis of Alkoxybenzoic Acids

Elucidation of Reaction Mechanisms for Alkoxy Group Formation

The primary method for the formation of the ether linkage in alkoxybenzoic acids is the Williamson ether synthesis. numberanalytics.commasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com In the context of synthesizing 4-Ethyl-2-isobutoxybenzoic acid, the process would typically start with 4-ethyl-2-hydroxybenzoic acid. The phenolic hydroxyl group is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an isobutyl halide (e.g., isobutyl bromide), displacing the halide and forming the isobutoxy ether linkage.

The reaction is highly dependent on the nature of the reactants. For the SN2 mechanism to be efficient, the alkyl halide should be sterically unhindered at the reaction center. masterorganicchemistry.com In this case, isobutyl bromide is a primary alkyl halide, which is favorable for this type of reaction.

Alternative mechanisms for the formation of alkoxy groups on aromatic rings include:

Nucleophilic Aromatic Substitution (SNAr): This mechanism is less common for this specific transformation as it requires a strongly electron-withdrawing group positioned ortho or para to a good leaving group on the aromatic ring.

Ullmann Condensation: This copper-catalyzed reaction can form aryl ethers from an aryl halide and an alcohol. nih.gov It provides a viable, though often harsher, alternative to the Williamson ether synthesis.

Reductive Etherification: More recent methods involve the reductive coupling of aldehydes or ketones with alcohols, which can be catalyzed by transition metal complexes. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have provided deeper insights into the transition states of these reactions. For instance, in related systems, calculations have elucidated the transition state geometries for O-alkylation versus the competing C-alkylation, highlighting the structural factors that influence selectivity. rsc.orgresearchgate.net

Kinetic Studies of Key Synthetic Transformations

Kinetic studies of the Williamson ether synthesis, the key transformation in the production of this compound, reveal that the reaction rate is dependent on several factors. The rate law for this SN2 reaction is typically second order, being first order in both the alkoxide and the alkyl halide concentration. numberanalytics.com

Rate = k[ArO⁻][R-X]

Where:

[ArO⁻] is the concentration of the phenoxide (e.g., deprotonated 4-ethyl-2-hydroxybenzoic acid).

[R-X] is the concentration of the alkyl halide (e.g., isobutyl bromide).

k is the rate constant.

Several factors influence the rate constant, k:

Solvent: The choice of solvent significantly impacts the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred because they solvate the cation of the base, leaving the alkoxide anion more "naked" and thus more nucleophilic and reactive. numberanalytics.com Protic solvents can solvate the alkoxide, reducing its nucleophilicity and slowing the reaction. rsc.orgresearchgate.net

Base: The strength of the base used to deprotonate the phenol (B47542) affects the concentration of the reactive phenoxide. Stronger bases, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), lead to a higher concentration of the nucleophile and thus a faster reaction rate. numberanalytics.com

Temperature: Increasing the reaction temperature generally increases the reaction rate, as it provides the molecules with more kinetic energy to overcome the activation energy barrier. numberanalytics.com However, higher temperatures can also promote side reactions. numberanalytics.com

Leaving Group: The nature of the leaving group on the alkyl halide also affects the rate. Better leaving groups (e.g., iodide > bromide > chloride) will result in a faster reaction.

The following table summarizes the effect of different solvents on the reaction yield, which is a reflection of the reaction kinetics and equilibria.

| Base | Solvent | Yield (%) |

| Sodium Hydride | DMF | 85 |

| Potassium tert-butoxide | DMSO | 90 |

| Sodium Hydroxide | Water | 40 |

This table illustrates the general impact of base and solvent on Williamson ether synthesis yields, based on typical outcomes for similar reactions. numberanalytics.com

Investigation of Byproduct Formation and Selectivity Control

In the synthesis of this compound via the Williamson ether synthesis, the formation of byproducts can reduce the yield and purity of the desired product. The primary competing reaction is the elimination (E2) of the alkyl halide, especially when using sterically hindered or secondary/tertiary alkyl halides, or when strong, sterically hindered bases are used. In the case of isobutyl bromide, the E2 reaction would lead to the formation of isobutylene.

Another potential side reaction is C-alkylation, where the alkyl group attaches to a carbon atom of the benzene (B151609) ring instead of the oxygen atom of the phenoxide. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the ortho and para carbons of the ring. While O-alkylation is generally favored, C-alkylation can occur under certain conditions.

Control of selectivity between O-alkylation and C-alkylation is crucial. Studies on related systems have shown that the choice of solvent can significantly influence this selectivity. For example, in the alkylation of a naphthol derivative, the ratio of O-alkylated to C-alkylated product was found to be 97:3 in acetonitrile, while in methanol (B129727) it was 72:28. rsc.orgresearchgate.net This is because polar protic solvents can solvate the oxygen of the phenoxide through hydrogen bonding, making the carbon atoms more accessible for alkylation.

To maximize the yield of this compound and minimize byproducts, the following strategies can be employed:

Use of a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance the nucleophilicity of the oxygen.

Employing a non-hindered base to favor the SN2 reaction over the E2 reaction.

Maintaining a moderate reaction temperature to disfavor the elimination reaction, which typically has a higher activation energy than substitution.

Role of Catalysts in Directing Reaction Outcomes

Catalysts can play a significant role in improving the efficiency and selectivity of the synthesis of alkoxybenzoic acids.

In the Williamson ether synthesis, phase-transfer catalysts (PTCs) are often employed, especially when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide). PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), facilitate the transfer of the alkoxide from the aqueous phase to the organic phase, thereby increasing the reaction rate. mdpi.com

Copper catalysts are central to the Ullmann condensation, which can be used to form aryl ethers. google.com This reaction typically involves an aryl halide, an alcohol, a base, and a copper catalyst (e.g., CuI, CuO). The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the alcohol and reductive elimination to form the ether.

Rhodium and Iridium catalysts have been investigated for the C-H activation of benzoic acids, which can lead to the formation of substituted derivatives. mdpi.com While not a direct method for forming the alkoxy group, these catalysts can direct the regioselectivity of other functionalizations on the aromatic ring, which could be part of a multi-step synthesis. DFT calculations have shown that the regioselectivity in some rhodium-catalyzed reactions is governed by weak non-covalent interactions between the alkoxy group and the supporting ligand on the catalyst. mdpi.com

The following table shows a conceptual comparison of catalyzed versus non-catalyzed approaches for ether synthesis.

| Reaction | Catalyst | Typical Conditions | Advantages |

| Williamson Ether Synthesis | Phase-Transfer Catalyst (e.g., TBAB) | Biphasic system, moderate temperature | Increased reaction rate, milder conditions |

| Ullmann Condensation | Copper(I) salt (e.g., CuI) | High temperature, polar aprotic solvent | Useful for unreactive aryl halides |

| C-H Activation/Annulation | Rhodium or Iridium complex | High temperature, specific ligands | High regioselectivity for other substitutions |

Exploration of Biological Activities of 4 Ethyl 2 Isobutoxybenzoic Acid Analogues: in Vitro Perspectives

Investigation of Protein-Protein Interaction (PPI) Modulatory Effects

Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. nih.gov Consequently, small molecules that can modulate these interactions are of significant interest as potential therapeutic agents. biorxiv.org The exploration of 4-ethyl-2-isobutoxybenzoic acid analogues has revealed intriguing activities in the context of specific PPIs.

The androgen receptor (AR) is a key player in the development and progression of prostate cancer. google.com Its function is regulated by the binding of androgens, which triggers conformational changes and subsequent interaction with coactivator proteins. google.com While various compounds are known to modulate AR activity, a specific in vitro investigation into the direct modulatory effects of this compound analogues on AR-coactivator interactions is not extensively documented in publicly available research. The binding of ligands to the AR is a complex process that can be influenced by the ligand's structure, with both steroidal and non-steroidal compounds capable of acting as agonists or antagonists. nih.gov Further research is required to determine if analogues of this compound can specifically disrupt or stabilize the AR-coactivator binding interface.

The oncoprotein c-Myc, a critical regulator of cell proliferation and apoptosis, functions by forming a heterodimer with its partner Max. nih.govnih.gov The disruption of this c-Myc-Max interaction has been a long-standing goal in cancer therapy. Research into synthetic α-helix mimetics has led to the development of compounds designed to interfere with this PPI. nih.gov

One notable study described a series of compounds, including analogues that share structural similarities with this compound, designed to perturb the c-Myc-Max interaction. A key compound from this research, designated as 4da , demonstrated the ability to inhibit c-Myc-regulated functions without dissociating the c-Myc-Max heterodimer. nih.gov This suggests a novel mechanism of action where the compound may bind to the heterodimer and alter its conformation or interaction with DNA, rather than preventing the initial protein-protein binding. nih.gov

In vitro studies revealed that these compounds could inhibit the proliferation of c-Myc-expressing cell lines in a concentration-dependent manner. nih.gov The activity of several of these α-helix mimetics is summarized in the table below.

| Compound ID | Description | IC50 (µM) for c-Myc-Max heterodimer selectivity | Reference |

| 4da | An α-helix mimetic designed to perturb c-Myc-Max function. | Not explicitly stated as a direct binding IC50, but shown to inhibit c-Myc-dependent functions. | nih.gov |

| Various Analogues | A series of synthetic α-helix mimetics. | As low as 5.6 µM for some analogues with >2-fold selectivity for c-Myc-Max over Max-Max homodimers. | nih.gov |

This table presents a summary of the in vitro activity of synthetic α-helix mimetics related to the perturbation of the c-Myc-Max protein-protein interaction.

The estrogen receptor (ER) plays a crucial role in the development and progression of breast cancer. Its activity is modulated by the binding of estrogens, which leads to the recruitment of coregulator proteins. altex.org The modulation of ER-coregulator interactions is a key mechanism for many breast cancer therapies. While the estrogenic or anti-estrogenic activity of various chemical classes, such as parabens and bisphenol A derivatives, has been studied in vitro, there is a lack of specific published research on the direct effects of this compound analogues on ER-coregulator binding. nih.govnih.gov Further investigation is needed to ascertain whether this particular chemical scaffold can influence the interaction between the estrogen receptor and its coregulatory proteins.

Enzymatic Inhibition Studies

Enzymes are critical catalysts for a vast array of biochemical reactions, and their inhibition is a cornerstone of modern pharmacology. Analogues of this compound have been investigated for their potential to inhibit specific enzymes involved in disease pathogenesis.

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. The search for PTP1B inhibitors has been an active area of research. While specific studies on this compound analogues are not prominent, the broader class of benzoic acid derivatives and related structures have been explored. The development of selective PTP1B inhibitors is challenging due to the high conservation of the active site among protein tyrosine phosphatases. semanticscholar.org

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). ebi.ac.uk Inhibition of MAGL leads to elevated levels of 2-AG, which can have therapeutic effects in various conditions, including pain, inflammation, and cancer. ebi.ac.uk The potential for analogues of this compound to inhibit MAGL can be inferred from studies on structurally related inhibitors.

Research has identified various inhibitors of MAGL, and their in vitro activities have been characterized. The table below summarizes the inhibitory activity of some reported MAGL inhibitors.

| Inhibitor | Description | IC50 (nM) | Reference |

| JZL184 | An irreversible and selective piperidine (B6355638) carbamate (B1207046) inhibitor of MAGL. | Not explicitly provided in the search result, but used as a tool compound. | ebi.ac.uk |

This table provides an example of a known MAGL inhibitor and its characteristics. Specific data for this compound analogues is not available in the provided search results.

Antimycobacterial Activity Assessment in In Vitro Models

No studies were found that evaluated the antimycobacterial activity of this compound or its analogues. While research exists on other substituted benzoic acid derivatives demonstrating antimycobacterial potential, these findings are not directly applicable to the specified compound. nih.govnih.govresearchgate.netnih.govmdpi.commdpi.comnih.govpsu.edugoogle.commsptm.org

Investigation of DNA Damage-Binding Protein 1 (DDB1) Modulatory Effects

There is no available research on the investigation of DNA Damage-Binding Protein 1 (DDB1) modulatory effects by this compound or its analogues. General research into DDB1 focuses on its function in DNA repair pathways and as a component of E3 ubiquitin ligase complexes, but does not mention this specific compound or its derivatives. nih.govnih.gov

Structure Activity Relationship Sar Studies of 4 Ethyl 2 Isobutoxybenzoic Acid Derivatives

Influence of Alkoxy Substituent Variations on Bioactivity

The nature of the alkoxy group at the C2 position of the benzoic acid ring is a key determinant of the molecule's interaction with biological targets. Variations in its chain length, branching, and position on the aromatic ring can significantly modulate bioactivity.

The length and branching of the alkyl chain of the alkoxy substituent directly influence the lipophilicity and steric profile of the molecule. Generally, increasing the length of a straight-chain alkyl group enhances lipophilicity, which can lead to improved membrane permeability and access to hydrophobic binding pockets within a target protein. However, excessive chain length can also lead to non-specific binding and reduced aqueous solubility.

Branching in the alkyl chain, such as the isobutoxy group in the parent compound, introduces steric bulk near the point of attachment to the aromatic ring. This can have several consequences:

Steric Hindrance: The bulkiness of the isobutoxy group can provide a steric shield, preventing unwanted metabolic degradation of the ether linkage or adjacent functional groups.

Selective Binding: The specific shape and size of the branched chain may be crucial for fitting into a well-defined binding pocket on a receptor or enzyme, thereby enhancing selectivity.

The table below illustrates the hypothetical impact of varying the alkoxy substituent on a generic 4-ethyl-2-alkoxybenzoic acid scaffold, based on general SAR principles.

| Alkoxy Substituent (R) | Alkyl Chain Characteristics | Expected Impact on Lipophilicity | Potential Effect on Bioactivity |

| Methoxy (-OCH₃) | Short, linear | Low | May exhibit baseline activity; good solubility. |

| Ethoxy (-OCH₂CH₃) | Linear | Moderate | Increased lipophilicity may enhance activity. |

| n-Propoxy (-O(CH₂)₂CH₃) | Linear | High | Further increase in lipophilicity; potential for improved binding or non-specific interactions. |

| Isopropoxy (-OCH(CH₃)₂) | Branched | Moderate | Branching introduces steric bulk, potentially improving selectivity. |

| Isobutoxy (-OCH₂CH(CH₃)₂) | Branched | High | Combines increased lipophilicity with significant steric influence. |

| n-Butoxy (-O(CH₂)₃CH₃) | Linear | Very High | May lead to decreased solubility and increased non-specific binding. |

This table is illustrative and based on established principles of medicinal chemistry.

The position of the alkoxy group relative to the carboxylic acid is critical. The placement at the ortho (C2) position, as in 4-Ethyl-2-isobutoxybenzoic acid, can induce a phenomenon known as the "ortho effect." This can cause the carboxylic acid group to twist out of the plane of the benzene (B151609) ring, altering its acidity and interaction with planar aromatic systems in a binding site. mdpi.com

A study on the antibacterial activity of hydroxyl and methoxyl derivatives of benzoic acid against Escherichia coli demonstrated the significance of the substituent's position. nih.govnih.gov The study found that the placement of a hydroxyl or methoxyl group at the ortho position had a distinct effect on the bactericidal activity compared to meta or para positions. For instance, 2-hydroxybenzoic acid and 2-methoxybenzoic acid showed different killing times against E. coli compared to their 3- and 4-substituted isomers. nih.gov This highlights that the ortho position is not merely an anchor point but an active participant in defining the molecule's biological properties.

The following table, adapted from a study on the antibacterial activity of benzoic acid derivatives, illustrates the impact of substituent position on biological activity.

| Compound | Substituent Position | Time to Kill E. coli (minutes) |

|---|---|---|

| 2-Hydroxybenzoic acid | ortho | 240 |

| 3-Hydroxybenzoic acid | meta | >360 |

| 4-Hydroxybenzoic acid | para | 60 |

| 2-Methoxybenzoic acid | ortho | 60 |

| 3-Methoxybenzoic acid | meta | >360 |

| 4-Methoxybenzoic acid | para | 120 |

Data adapted from Synowiec et al., Open Life Sci, 2021. nih.govnih.gov

This data underscores that the ortho-alkoxy substitution in this compound is a critical feature that likely differentiates its activity from isomers with the alkoxy group at the meta or para position.

Role of the Ethyl Substituent in Modulating Molecular Interactions

Electronically, the ethyl group is an electron-donating group. According to QSAR (Quantitative Structure-Activity Relationship) studies, substituents like methyl and ethyl have negative Hammett substituent constant (σ) values, signifying their ability to donate electron density to the aromatic ring through an inductive effect. This can influence the pKa of the carboxylic acid and the electron distribution across the ring, which in turn can affect interactions with biological targets.

The position of the ethyl group on the aromatic ring would significantly alter the molecule's shape and electronic properties.

Para-position (as in the parent compound): This position places the ethyl group opposite the carboxylic acid, extending the molecule's length and contributing to its interaction with elongated binding pockets. It has a moderate electronic influence on the ortho-alkoxy group.

Meta-position: An ethyl group at the meta position would have a different vector in space and a different electronic influence on the other substituents.

Ortho-position: Placing the ethyl group ortho to the carboxylic acid would introduce significant steric hindrance, likely forcing the carboxyl group further out of the plane of the ring and potentially hindering its ability to bind to a receptor.

The following table illustrates the expected impact of the ethyl group's position on the properties of a generic 2-isobutoxybenzoic acid, based on established SAR principles.

| Ethyl Group Position | Expected Steric Impact | Expected Electronic Impact on Carboxyl Group | Potential Bioactivity Consequence |

| Para (C4) | Extends molecular length; fits into hydrophobic pockets. | Moderate electron-donating effect. | Potentially optimal for elongated binding sites. |

| Meta (C3 or C5) | Alters molecular shape; may clash with receptor walls. | Weaker electron-donating effect on the carboxyl group. | May lead to decreased or different activity profile. |

| Ortho (C6) | Significant steric hindrance with the carboxyl group. | Strong steric and moderate electronic effect. | Likely to decrease binding affinity due to steric clash. |

This table is illustrative and based on established principles of medicinal chemistry.

Importance of the Carboxylic Acid Moiety for Biological Activity

The carboxylic acid group is a fundamental pharmacophore in a vast number of biologically active molecules. Its importance stems from its ability to exist in both protonated (-COOH) and deprotonated (-COO⁻) forms at physiological pH.

The anionic carboxylate form is crucial for forming strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, within a receptor's binding site. Furthermore, the carbonyl oxygen and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively. These directed interactions are vital for the high-affinity and specific binding of a ligand to its target.

Modification or replacement of the carboxylic acid group, for instance by converting it to an ester or an amide, often leads to a significant decrease or complete loss of biological activity, confirming its essential role in the molecular recognition process.

Derivatives with Modified Acid Functionality (e.g., esters, amides)

The carboxylic acid group of a benzoic acid derivative is a primary site for modification to alter a compound's pharmacokinetic and pharmacodynamic properties. Conversion of the carboxylic acid to an ester or an amide can significantly impact its biological activity.

Esters:

Esterification of the carboxylic acid group in benzoic acid derivatives is a common strategy in drug design, often to create a prodrug. A prodrug is an inactive or less active compound that is metabolized in the body to the active form. Ester derivatives are generally more lipophilic than their corresponding carboxylic acids. This increased lipophilicity can enhance membrane permeability, leading to improved absorption and distribution. For instance, studies on benzoic acid derivatives as potential treatments for tuberculosis have shown that esters can more readily diffuse through the cell membranes of mycobacteria and are then hydrolyzed by intracellular esterases to release the active benzoic acid. nih.gov

The biological activity of ester derivatives would depend on the rate and extent of their hydrolysis back to the parent carboxylic acid. The nature of the alcohol used for esterification can influence the rate of this hydrolysis. For example, bulkier esters might be more sterically hindered and thus hydrolyzed more slowly, potentially leading to a longer duration of action.

Amides:

Amide derivatives of benzoic acids are generally more resistant to metabolic hydrolysis compared to esters. pharmacy180.com This increased stability can lead to a longer duration of action. The synthesis of amides can be achieved through various methods, including the reaction of an acyl chloride with an amine or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com

The nature of the amine used to form the amide can significantly influence the biological activity. For example, incorporating different amine moieties can introduce new points of interaction with a biological target or alter the compound's solubility and pharmacokinetic profile. Research on other substituted benzamides has shown that the choice of the amine substituent is critical for activity. mdpi.com

Below is a hypothetical data table illustrating potential trends in activity based on modifications to the acid functionality of a generic 2-alkoxy-4-alkylbenzoic acid.

| Compound | Modification | Hypothesized Activity | Rationale |

| 1 | Carboxylic Acid | Baseline | Parent compound |

| 2 | Methyl Ester | Potentially higher in vivo | Increased lipophilicity, acts as a prodrug |

| 3 | Ethyl Ester | Potentially higher in vivo | Increased lipophilicity, acts as a prodrug |

| 4 | Primary Amide | Potentially longer duration | Increased metabolic stability |

| 5 | N-methyl Amide | Altered activity/selectivity | Modified hydrogen bonding and steric profile |

This table is illustrative and based on general principles of medicinal chemistry, not on experimental data for this compound.

Impact of Carboxylic Acid Acidity (pKa) on Interactions

The acidity of the carboxylic acid group, represented by its pKa value, is a crucial determinant of the ionization state of the molecule at physiological pH. The pKa of benzoic acid itself is approximately 4.2. Substituents on the benzene ring can significantly alter this value. Electron-donating groups, such as the isobutoxy group at the 2-position and the ethyl group at the 4-position, are expected to increase the pKa of this compound relative to unsubstituted benzoic acid.

The ionization state of the carboxylic acid is critical for its interaction with biological targets. In many cases, the carboxylate anion (the deprotonated form) is responsible for forming key ionic interactions or hydrogen bonds with residues in a target protein's binding site. For example, in local anesthetics derived from benzoic acid, the interaction with the receptor is influenced by the electronic properties of the aromatic ring. pharmacy180.com

The development of new methods for the reliable determination of pKa for benzoic acid derivatives is an active area of research, highlighting the importance of this parameter in understanding their biological function. nih.gov

Below is a hypothetical data table illustrating the potential impact of substituents on the pKa and activity of a generic benzoic acid derivative.

| Substituent at C4 | Substituent at C2 | Predicted pKa Change | Hypothesized Activity Impact |

| -H | -H | Baseline | Baseline |

| -Ethyl | -H | Slight Increase | May alter lipophilicity and binding |

| -H | -Isobutoxy | Increase | May increase interaction with specific residues |

| -Ethyl | -Isobutoxy | Further Increase | Combination of electronic and steric effects |

| -NO2 | -H | Decrease | Electron-withdrawing, may alter binding mode |

This table is illustrative and based on general principles of physical organic chemistry, not on experimental data for this compound.

Potential Applications of 4 Ethyl 2 Isobutoxybenzoic Acid As an Intermediate in Fine Chemical Synthesis

Use as a Building Block for Complex Pharmaceutical Agents (e.g., Febuxostat-like structures)

The structural motif of an alkoxy-substituted benzoic acid is a key component in several active pharmaceutical ingredients (APIs). The isobutoxy group, in particular, is a feature of the highly successful anti-gout medication Febuxostat. The synthesis of Febuxostat and its analogues provides a clear blueprint for the potential utility of 4-ethyl-2-isobutoxybenzoic acid as a pharmaceutical intermediate.

Febuxostat is chemically known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid. nih.gov The synthesis pathways for this drug often start from precursors that contain the characteristic 4-isobutoxyphenyl moiety. For instance, a common strategy involves the alkylation of a 4-hydroxyphenyl derivative with isobutyl bromide to form the isobutoxy ether linkage. nih.govtandfonline.com One documented synthesis route starts with 4-hydroxybenzonitrile, which is alkylated with isobutyl bromide, followed by a series of reactions to construct the thiazole (B1198619) ring. nih.govdtic.mil

Another route begins with 3-cyano-4-isobutoxybenzothioamide, which is reacted with ethyl-2-chloro-3-oxobutanoate to form the thiazole-5-carboxylate core. researchgate.net This key intermediate, ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is then hydrolyzed to yield Febuxostat. researchgate.netnih.gov

The role of this compound in this context would be as a precursor to a similarly substituted phenyl-thiazole structure. The ethyl group at the 4-position and the isobutoxy group at the 2-position would impart specific lipophilicity and conformational properties to a target molecule. By analogy to the Febuxostat synthesis, this compound could be converted to its corresponding thioamide and then cyclized to form a novel thiazole derivative, representing a new chemical entity with potential xanthine (B1682287) oxidase inhibitory activity or other pharmacological effects.

Table 1: Key Intermediates in Febuxostat Synthesis

| Compound Name | Role in Synthesis | Reference |

| 3-Cyano-4-isobutoxybenzothioamide | Precursor that undergoes cyclization to form the core thiazole structure. | researchgate.net |

| Ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Key intermediate formed from the cyclization reaction, which is subsequently hydrolyzed to the final API. | tandfonline.comresearchgate.net |

| 4-Hydroxybenzonitrile | Starting material which can be alkylated to introduce the isobutoxy group. | nih.govdtic.mil |

| Isobutyl bromide | Alkylating agent used to form the isobutoxy ether linkage. | nih.govtandfonline.comdtic.mil |

Role in the Synthesis of Agrochemicals

Benzoic acid and its derivatives are foundational scaffolds for a wide range of agrochemicals, including herbicides and pesticides. The carboxylic acid functionality serves as a convenient handle for creating esters, amides, and other derivatives with tailored biological activities. The specific substitution pattern on the aromatic ring is crucial for determining the efficacy and mode of action of the compound.

For example, substituted benzoic acids are used in the production of various pesticides to control insects and fungi that can damage crops. chemicalbook.com While direct research on this compound in agrochemical applications is not prominent, its structure suggests potential. The combination of an alkoxy group and an alkyl group on the benzene (B151609) ring is a feature found in some active herbicidal compounds. The lipophilicity imparted by the ethyl and isobutoxy groups could enhance the compound's ability to penetrate the waxy outer layers of plants or insects, a key attribute for many pesticides.

Further derivatization of the carboxylic acid group of this compound could lead to novel esters or amides with potential herbicidal or insecticidal properties, making it a valuable starting material for discovery and development programs in the agrochemical industry.

Utility in the Development of Dyes and Fragrances

The fields of dyes and fragrances heavily rely on aromatic intermediates to build complex chromophores and molecules with specific olfactory properties. Benzoic acid derivatives are used in the production of dye intermediates, such as benzoyl chloride and benzamide, which are essential components in the synthesis of various dyes. chemicalbook.com

In the fragrance industry, esters of benzoic acid are particularly important. unb.ca The reaction of a carboxylic acid with an alcohol, known as esterification, can produce a wide array of scents. unb.cascentjourner.com For instance, methyl 2-methylbenzoate (B1238997) is noted for its ylang, orange flower, and grape fragrance notes, making it a valuable component in perfumes, colognes, and personal care products. google.comgoogleapis.com

This compound could serve as a precursor to novel fragrance esters. By reacting it with various alcohols (e.g., methanol (B129727), ethanol (B145695), benzyl (B1604629) alcohol), a series of esters with unique scent profiles could be synthesized. The ethyl and isobutoxy substituents would modulate the volatility and odor characteristics of the resulting ester, potentially yielding new and interesting fragrances for the perfumery palette. The structural complexity compared to simpler benzoates suggests the possibility of creating sophisticated and long-lasting scent notes.

Table 2: Examples of Benzoic Acid Esters in Fragrances

| Ester Name | Corresponding Acid | Common Fragrance Notes | Reference |

| Methyl 2-methylbenzoate | 2-Methylbenzoic acid | Ylang, orange flower, grape | google.comgoogleapis.com |

| Ethyl benzoate | Benzoic acid | Perfume, fruity | unb.ca |

| Benzyl acetate | Acetic acid | Peach, jasmine | unb.ca |

| Methyl salicylate | Salicylic acid | Wintergreen | unb.ca |

Applications in Advanced Materials Research and Development

Substituted benzoic acids, particularly 4-alkoxybenzoic acids, are well-known building blocks for thermotropic liquid crystals. researchgate.neted.gov These compounds can form hydrogen-bonded dimers, which create rod-like (calamitic) molecular structures. These structures are capable of self-assembling into ordered fluid phases (nematic and smectic) that are the hallmark of liquid crystals. researchgate.netresearchgate.netconicet.gov.ar

The synthesis of these materials often involves the O-alkylation of 4-hydroxybenzoic acid to introduce the alkoxy chain, which is a key determinant of the material's mesomorphic properties (the temperature range over which it exhibits liquid crystalline behavior). tandfonline.com The length and structure of the alkyl and alkoxy groups on the benzoic acid core are critical for controlling the stability and type of liquid crystal phase. nih.gov

This compound possesses the key structural features—a carboxylic acid for hydrogen bonding and alkoxy/alkyl substituents—that are conducive to forming liquid crystalline phases. The 2-isobutoxy and 4-ethyl substitution pattern offers a unique geometry compared to the more commonly studied 4-alkoxybenzoic acids. This could lead to the formation of novel liquid crystal materials with specific transition temperatures and dielectric properties. Such materials are of great interest for applications in displays, sensors, and other advanced optical technologies. The synthesis of new homologous series of mesogens often begins with functionalized benzoic acids, placing this compound as a prime candidate for research in this area of materials science. researchgate.net

Future Research Directions and Unexplored Avenues for 4 Ethyl 2 Isobutoxybenzoic Acid

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

A primary route for synthesizing 2-alkoxybenzoic acids is the Williamson ether synthesis. wikipedia.orgfrancis-press.com This reaction typically involves the O-alkylation of a hydroxybenzoic acid precursor, in this case, 4-ethyl-2-hydroxybenzoic acid, with an isobutyl halide in the presence of a base. masterorganicchemistry.com While this is a well-established method, there are several avenues for enhancement.

Key Research Objectives for Synthetic Pathways:

Microwave-Assisted Synthesis: Investigating microwave-assisted nucleophilic substitution could significantly reduce reaction times and potentially increase yields, as has been demonstrated for other p-alkoxybenzoic acids. ed.gov

Green Chemistry Approaches: The development of more environmentally friendly methods is crucial. This could involve using surfactants in aqueous media to facilitate the reaction, thereby minimizing the use of volatile organic solvents. researchgate.net

Catalytic Systems: Exploring alternative catalytic systems, such as copper-catalyzed reactions, could offer milder reaction conditions and improved yields. For instance, methods developed for synthesizing 2-ethoxybenzoic acid compounds using cuprous chloride as a catalyst could be adapted. google.com A catalytic Williamson ether synthesis (CWES) at high temperatures has also shown promise for producing alkyl aryl ethers with high selectivity. acs.org

Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and more consistent yields, which is particularly important for scaling up production.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Optimized Williamson Ether Synthesis | Well-understood mechanism, reliable. wikipedia.org | Screening of bases, solvents, and temperature for optimal yield. |

| Microwave-Assisted Synthesis | Reduced reaction time, potential for higher yields. ed.gov | Optimization of microwave parameters (power, temperature, time). |

| Green Surfactant-Assisted Synthesis | Reduced use of organic solvents, environmentally friendly. researchgate.net | Identification of suitable surfactants and reaction conditions in aqueous media. |

| Copper-Catalyzed Etherification | Milder reaction conditions, potentially higher yields. google.com | Adaptation of existing protocols for the specific substrates. |

| Catalytic Williamson Ether Synthesis (CWES) | High selectivity, use of weaker alkylating agents. acs.org | Investigation of high-temperature conditions and catalyst stability. |

| Continuous Flow Synthesis | Enhanced control, scalability, and purity. | Development and optimization of a continuous flow reactor setup. |

Comprehensive Investigation of Biological Targets beyond Current Knowledge

The biological activities of benzoic acid and its derivatives are diverse, ranging from antimicrobial and anti-inflammatory effects to the inhibition of specific enzymes. drugbank.comwikipedia.orgnih.gov Given the structural features of 4-Ethyl-2-isobutoxybenzoic acid—a substituted benzoic acid with both alkyl and alkoxy groups—it is plausible that it could interact with a variety of biological targets. Future research should therefore involve broad-based screening to uncover its pharmacological potential.

Benzoic acid derivatives have been shown to target enzymes such as neuraminidase, acetylcholinesterase, carbonic anhydrases, and dipeptidyl peptidase-4 (DPP-4). nih.govnih.govbenthamdirect.com Furthermore, some derivatives have shown activity against the proteostasis network, which is implicated in aging. mdpi.com The presence of the isobutoxy group may enhance lipophilicity, potentially facilitating passage through cellular membranes and interaction with intracellular targets.

Proposed Avenues for Biological Target Identification:

Enzyme Inhibition Assays: Screening against a panel of clinically relevant enzymes, such as those involved in inflammation (e.g., cyclooxygenases), cancer (e.g., kinases), and metabolic diseases (e.g., DPP-4), is a logical starting point. nih.govbenthamdirect.com

Receptor Binding Assays: Investigating binding to various G protein-coupled receptors (GPCRs) could uncover novel signaling pathway modulation. nih.gov

Antimicrobial and Antiviral Screening: Testing against a range of pathogenic bacteria, fungi, and viruses would be prudent, given the known antimicrobial properties of benzoic acid and the potential for derivatives to show enhanced activity. wikipedia.orgnih.gov

Phenotypic Screening: Utilizing cell-based assays to observe the effect of the compound on cellular phenotypes (e.g., cell viability, apoptosis, differentiation) can help identify its biological activity without a preconceived target.

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry offers powerful tools for predicting the properties and biological activities of molecules, thereby guiding the synthesis and testing of new derivatives. For this compound, in silico methods can be employed to refine its structure and enhance its potential therapeutic effects.

Molecular docking studies are widely used to predict the binding affinity and interaction of small molecules with the active sites of biological targets. nih.govnih.govresearchgate.net By modeling the interaction of this compound with the crystal structures of known drug targets, researchers can prioritize which biological assays to perform. niscpr.res.in

Future Computational Research Directions:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a series of related alkoxybenzoic acids can help identify the structural features that are most important for a particular biological activity. benthamdirect.com This can guide the design of more potent derivatives.

Density Functional Theory (DFT) Calculations: DFT studies can provide insights into the electronic properties of the molecule, such as its molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), which are crucial for understanding its reactivity and intermolecular interactions. niscpr.res.in

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when bound to a target protein, providing a more realistic model of the interaction than static docking.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.govstmjournals.com

The table below outlines the potential application of various computational techniques.

| Computational Technique | Objective | Expected Outcome |

| Molecular Docking | Predict binding affinity to various protein targets. nih.gov | A prioritized list of potential biological targets for experimental validation. |

| QSAR | Correlate chemical structure with biological activity. benthamdirect.com | A predictive model to guide the design of more potent derivatives. |

| DFT Calculations | Analyze electronic properties and reactivity. niscpr.res.in | Understanding of the molecule's chemical behavior and interaction potential. |

| MD Simulations | Simulate the dynamic interactions with a biological target. | A more accurate representation of the binding mode and stability of the complex. |

| ADMET Prediction | Assess drug-like properties. nih.govstmjournals.com | Early identification of derivatives with favorable pharmacokinetic and safety profiles. |

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, making it an indispensable tool in modern drug discovery. wikipedia.orgbmglabtech.com Integrating this compound and a library of its rationally designed derivatives into HTS campaigns is a critical step in exploring its therapeutic potential.

The process involves the miniaturization and automation of assays to screen large compound libraries against specific biological targets. nih.gov Both biochemical assays (e.g., fluorescence-based enzyme inhibition) and cell-based assays (e.g., reporter gene assays) can be adapted for HTS. nih.gov

Strategies for HTS Integration:

Library Development: Synthesize a focused library of derivatives based on the insights gained from computational studies and QSAR models. This library should explore variations in the substituents on the benzoic acid ring to probe the structure-activity relationship.

Assay Development: Develop robust and sensitive assays suitable for an HTS format (e.g., 384- or 1536-well plates). wikipedia.org Label-free detection methods, such as SAMDI mass spectrometry, could also be employed to reduce false positives. acs.org

Primary and Secondary Screening: Conduct a primary HTS to identify initial "hits" from the compound library. These hits would then be subjected to more rigorous secondary assays to confirm their activity and determine their potency and selectivity.

Data Analysis: Utilize sophisticated data analysis tools to manage the large datasets generated by HTS and to identify statistically significant hits.

The successful implementation of these future research directions will be instrumental in unlocking the full potential of this compound and its derivatives as valuable chemical probes or starting points for the development of new therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 4-Ethyl-2-isobutoxybenzoic acid, and how can reaction conditions influence yield?

The synthesis typically involves alkylation or esterification of a benzoic acid precursor. For example, substituting a hydroxyl group with an isobutoxy moiety via nucleophilic substitution under alkaline conditions (e.g., using isobutyl bromide and a base like K₂CO₃ in DMF) . Oxidation of intermediates, such as 3-ethoxy-4-isobutoxybenzaldehyde, may also yield the target compound, with reaction temperature and catalyst choice (e.g., KMnO₄ vs. CrO₃) critically affecting purity and efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethyl and isobutoxy groups at positions 4 and 2) by analyzing chemical shifts and splitting patterns .

- HPLC-MS : Ensures purity (>98%) and identifies byproducts via retention time and molecular ion peaks .

- FT-IR : Validates functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers address solubility challenges in biological assays involving this compound?

Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in buffered saline (pH 7.4). For in vitro studies, sonication or co-solvents like PEG-400 can enhance aqueous solubility while minimizing cytotoxicity .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of isobutoxy group introduction during synthesis?

Directed ortho-metalation (DoM) using a lithium base (e.g., LDA) with a directing group (e.g., ethyl ester) ensures precise substitution at position 2. Computational modeling (DFT) predicts transition-state energies to refine reaction conditions .

Q. How does this compound interact with enzymatic targets, and what structural features drive bioactivity?

Molecular docking studies suggest the carboxylic acid group binds to catalytic residues in cyclooxygenase (COX) enzymes, while the isobutoxy chain enhances lipophilicity, improving membrane permeability . Mutagenesis assays (e.g., Ala-scanning) can validate key interactions .

Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?